molecular formula C18H10Cl2N2OS B2530233 (Z)-2,4-dichloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide CAS No. 313550-15-1

(Z)-2,4-dichloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2530233
CAS No.: 313550-15-1
M. Wt: 373.25
InChI Key: VXYGRZBHGNHLAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2,4-dichloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound that belongs to the class of naphthothiazole derivatives This compound is characterized by the presence of a naphtho[2,1-d]thiazole moiety, which is fused with a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-naphthylamine with elemental sulfur to form the thiazole ring, followed by chlorination and subsequent coupling with 2,4-dichlorobenzoyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(Z)-2,4-dichloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted naphthothiazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .

Scientific Research Applications

(Z)-2,4-dichloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-2,4-dichloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-2,4-dichloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide is unique due to its specific substitution pattern and Z-configuration, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

N-benzo[g][1,3]benzothiazol-2-yl-2,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl2N2OS/c19-11-6-7-13(14(20)9-11)17(23)22-18-21-15-8-5-10-3-1-2-4-12(10)16(15)24-18/h1-9H,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYGRZBHGNHLAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.